N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Catalog No.
S3295787
CAS No.
1171956-10-7
M.F
C21H21ClN4O3S
M. Wt
444.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-...

CAS Number

1171956-10-7

Product Name

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.93

InChI

InChI=1S/C21H21ClN4O3S/c22-16-5-2-1-4-15(16)13-23-20(27)14-26-18(19-6-3-11-30-19)12-17(24-26)21(28)25-7-9-29-10-8-25/h1-6,11-12H,7-10,13-14H2,(H,23,27)

InChI Key

SHKOYLBERGSIHG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Medicinal Chemistry:

  • The molecule's core structure incorporates a pyrazole ring, a common scaffold found in numerous bioactive compounds with diverse therapeutic applications, including anti-cancer and anti-inflammatory properties .
  • The presence of a morpholine group and a thiophene moiety further enhances the molecule's potential for exploring various biological activities. These functional groups are frequently employed in medicinal chemistry due to their diverse interactions with biological targets , .

Material Science:

  • The combination of aromatic and heterocyclic moieties in the molecule suggests potential for investigating its self-assembly properties and formation of supramolecular structures .
  • The presence of the chlorine atom could potentially influence the molecule's interaction with specific surfaces or materials, making it an interesting candidate for material science research.

Organic Chemistry:

  • The molecule's structure presents an intriguing opportunity to study synthetic strategies for incorporating various functionalities onto the pyrazole scaffold. This research could lead to the development of novel synthetic methods and contribute to the understanding of reactivity patterns in similar molecules.

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with the molecular formula C21H21ClN4O3SC_{21}H_{21}ClN_{4}O_{3}S and a molecular weight of approximately 444.93 g/mol. This compound features a chlorobenzyl group, a morpholine moiety with a carbonyl group, and a pyrazole ring substituted with a thiophene group. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology .

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for modifications to the substituent on the benzene ring.
  • Cyclization: The presence of the pyrazole and morpholine rings allows for potential cyclization reactions under specific conditions, leading to novel derivatives.

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide has shown promising biological activities, particularly as an inhibitor of various enzymes involved in disease processes. Its structure suggests potential activity against:

  • Cancer: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of thiophene and pyrazole suggests potential antimicrobial properties, as these moieties are often associated with antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Similar compounds have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.

The synthesis of N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and ketones or aldehydes, the pyrazole can be synthesized.
  • Introduction of the Morpholine Group: Morpholine derivatives can be introduced via acylation reactions using morpholine-4-carbonyl chloride.
  • Final Coupling Reaction: The chlorobenzyl moiety is introduced through nucleophilic substitution on a suitable precursor, resulting in the final product.

These steps may involve various solvents and catalysts to optimize yields and purity .

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is primarily used in research settings:

  • Drug Development: Investigated for its potential as a lead compound in drug discovery due to its unique structure and biological activity.
  • Pharmacological Studies: Used to explore mechanisms of action related to its biological effects, particularly in oncology and infectious diseases.

Interaction studies involving N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies may assess its ability to inhibit specific enzymes related to cancer progression or microbial resistance.
  • Receptor Binding: Investigations into how this compound interacts with cellular receptors could elucidate its pharmacodynamics.

Several compounds share structural similarities with N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamideContains morpholine and thiopheneAntimicrobialDifferent carbon chain length
2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamideThiomorpholine instead of morpholineAntibacterialLacks pyrazole ring
N-(4-substitutedphenyl)-2-(3,5-dimethyl-pyrazol)acetamideSubstituted phenyl groupAnticancerDifferent phenolic substitution

These comparisons illustrate that while structural similarities exist, variations in substituents lead to distinct biological activities and potential applications .

XLogP3

2.6

Dates

Last modified: 08-19-2023

Explore Compound Types